Methyl 2-(carbamoylamino)benzoate
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Overview
Description
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is carbamoylated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl 2-aminobenzoate with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of methanol and benzoic acid derivatives in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated under reflux to drive the esterification to completion, followed by purification steps such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid esters depending on the reagents used.
Scientific Research Applications
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but with a methylamino group instead of a carbamoyl group.
Methyl 2-(hydroxycarbamimidoyl)benzoate: Contains a hydroxycarbamimidoyl group, offering different reactivity and applications.
Uniqueness
Benzoic acid,2-[(aminocarbonyl)amino]-, methyl ester is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
2242-77-5 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-8(12)6-4-2-3-5-7(6)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |
InChI Key |
RASJKNFCUWOJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N |
Origin of Product |
United States |
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